molecular formula C12H14N2 B2585755 2-Cyclopentyl-1H-benzimidazole CAS No. 91565-71-8

2-Cyclopentyl-1H-benzimidazole

Cat. No.: B2585755
CAS No.: 91565-71-8
M. Wt: 186.258
InChI Key: JIHVGOLTABHOBF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclopentyl group attached to the second position of the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with cyclopentanone under acidic conditions. One common method includes heating o-phenylenediamine with cyclopentanone in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and environmentally benign solvents is explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazoles.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-Cyclopentyl-1H-benzimidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-benzimidazole
  • 2-Methyl-1H-benzimidazole
  • 2-(2-Pyridyl)-1H-benzimidazole

Uniqueness

2-Cyclopentyl-1H-benzimidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique pharmacological properties .

Properties

IUPAC Name

2-cyclopentyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHVGOLTABHOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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